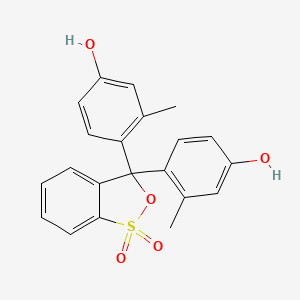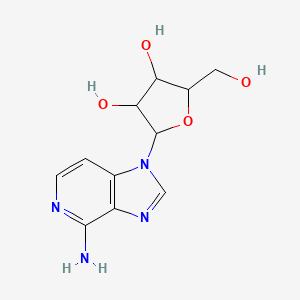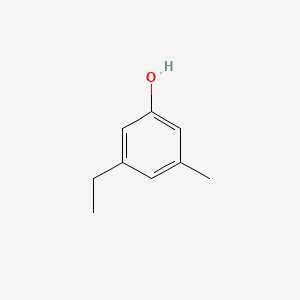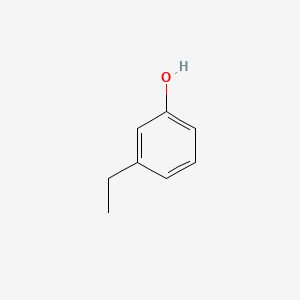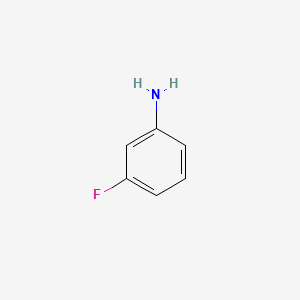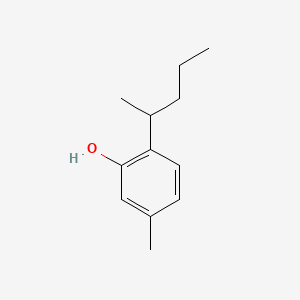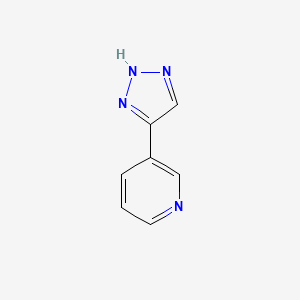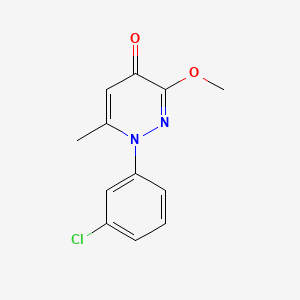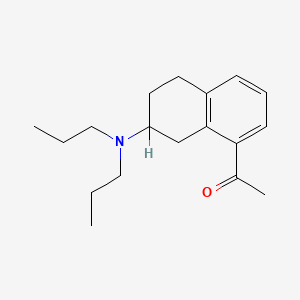
8-Acetyl-2-(dipropylamino)tetralin
Overview
Description
8-Acetyl-2-(dipropylamino)tetralin is a 5-HT(1A) receptor agonist; both isomers are active, but the (S)-isomer is the most potent.
Scientific Research Applications
Interaction with Serotonin Receptors
A study by Liu et al. (1993) examined 2-(dipropylamino)tetralin derivatives, focusing on the C8 substituent's impact on serotonin (5-HT1A) receptor interaction. This research highlighted the significant affinity of these compounds for 5-HT1A receptors, with varying effects in vivo despite high in vitro affinities. The acetyl-substituted derivatives were noted as potent 5-HT1A receptor agonists both in vivo and in vitro (Liu et al., 1993).
Influence on Neurotransmitter Release and Receptor Activity
Further research has been conducted on the effects of 8-OH-DPAT, a 5-HT1A receptor agonist, on neurotransmitter dynamics. Edagawa et al. (1998) reported that 8-OH-DPAT significantly reduced long-term potentiation in rat visual cortex slices, implicating 5-HT1A receptor stimulation in this process (Edagawa et al., 1998). Additionally, 8-OH-DPAT was found to impact muscle nicotinic acetylcholine receptors, suggesting complex interactions between serotonergic agents and nicotinic receptors (García-Colunga et al., 1997).
Behavioral and Cognitive Effects
There has been significant interest in the behavioral and cognitive effects associated with compounds like 8-OH-DPAT. Björk et al. (1996) explored the differential behavioral profiles of 8-OH-DPAT enantiomers in mice, suggesting complex roles for 5-HT1A receptors in anxiety-related processes (Björk et al., 1996). Additionally, Riekkinen et al. (1995) reported that 8-OH-DPAT, in combination with a muscarinic acetylcholine receptor antagonist, disrupts spatial navigation in rats, highlighting the intricate interplay between serotonergic and cholinergic systems (Riekkinen et al., 1995).
Neuroprotective Properties
Lee et al. (2005) found that 8-OH-DPAT exhibited protective effects against H2O2-induced neurotoxicity in rat cortical cells. This neuroprotection involved inhibiting the elevation of glutamate release, reactive oxygen species generation, and caspase-3 activity, suggesting a role for 5-HT1A receptor activation in mitigating oxidative stress-induced apoptosis (Lee et al., 2005).
properties
CAS RN |
140221-50-7 |
|---|---|
Product Name |
8-Acetyl-2-(dipropylamino)tetralin |
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone |
InChI |
InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3 |
InChI Key |
SDJCCUJEEKDIBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-acetyl-2-(dipropylamino)tetralin LY 41 LY-41 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




